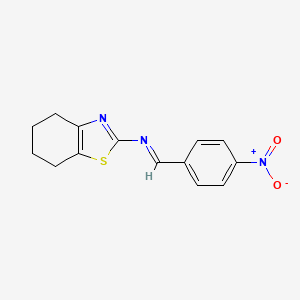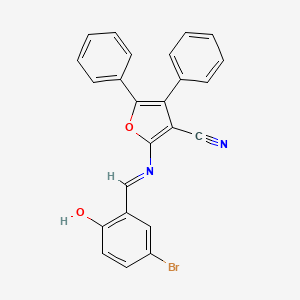![molecular formula C27H21N3O3 B11702353 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702353.png)
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxynaphthalene moiety and an acridinone group, which are linked through a hydrazide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation of 2-methoxynaphthaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: May be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine
- N-(2-(2-methoxynaphthalen-1-yl)ethynyl)phenyl-4-methylbenzenesulfonamide
Uniqueness
N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is unique due to its combination of a methoxynaphthalene moiety and an acridinone group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H21N3O3 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C27H21N3O3/c1-33-25-15-14-18-8-2-3-9-19(18)22(25)16-28-29-26(31)17-30-23-12-6-4-10-20(23)27(32)21-11-5-7-13-24(21)30/h2-16H,17H2,1H3,(H,29,31)/b28-16+ |
InChI-Schlüssel |
RMFNCXRCTUTBCV-LQKURTRISA-N |
Isomerische SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11702285.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11702294.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702300.png)



![N-[(E)-2-(4-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B11702327.png)

![(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11702342.png)
![2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11702347.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702348.png)

![6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11702363.png)

